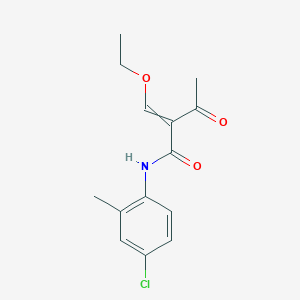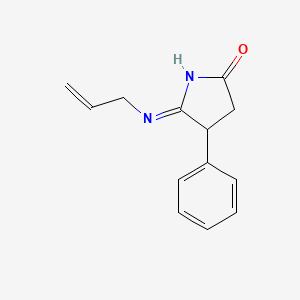
2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)-: is a heterocyclic organic compound that features a pyrrolidinone ring structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenyl-substituted amines with suitable carbonyl compounds, followed by cyclization to form the pyrrolidinone ring .
Industrial Production Methods: Industrial production methods for this compound may involve the use of catalytic processes to enhance yield and efficiency. Catalysts such as molecular iodine or ruthenium carbene complexes can be employed to facilitate the cyclization reactions .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
科学的研究の応用
Chemistry: In chemistry, 2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)- is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In the field of biology and medicine, this compound has shown promise as a potential therapeutic agent. Its derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: Industrially, the compound can be used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable intermediate in the synthesis of various bioactive compounds .
作用機序
The mechanism of action of 2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules .
類似化合物との比較
- 5-Phenyl-3,4-dihydro-2H-pyrrole
- 3,4-Dihydro-2H-pyran
- 2H-Pyran-2-one
Uniqueness: What sets 2H-Pyrrol-2-one, 3,4-dihydro-4-phenyl-5-(2-propenylamino)- apart from similar compounds is its unique substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for the development of novel therapeutic agents and industrial applications .
特性
CAS番号 |
61344-60-3 |
|---|---|
分子式 |
C13H14N2O |
分子量 |
214.26 g/mol |
IUPAC名 |
4-phenyl-5-prop-2-enyliminopyrrolidin-2-one |
InChI |
InChI=1S/C13H14N2O/c1-2-8-14-13-11(9-12(16)15-13)10-6-4-3-5-7-10/h2-7,11H,1,8-9H2,(H,14,15,16) |
InChIキー |
CAISWNGDRDJQQG-UHFFFAOYSA-N |
正規SMILES |
C=CCN=C1C(CC(=O)N1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-[(2,2-diethoxyethyl)sulfanyl]propanoate](/img/structure/B14589551.png)
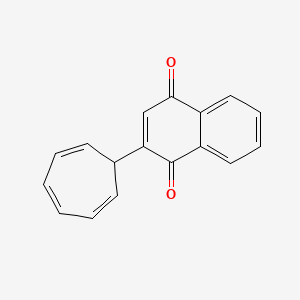
![[(Propan-2-yl)disulfanyl]methyl thiocyanate](/img/structure/B14589562.png)
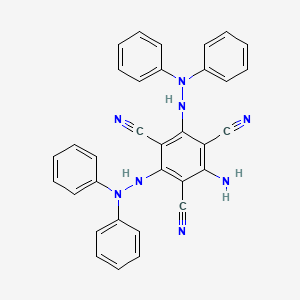
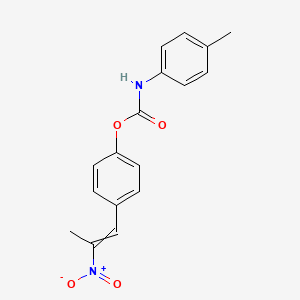
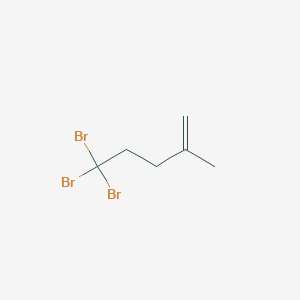
![4-[(2-Methylcyclohexyl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14589578.png)
![[(Undecan-2-yl)selanyl]benzene](/img/structure/B14589579.png)
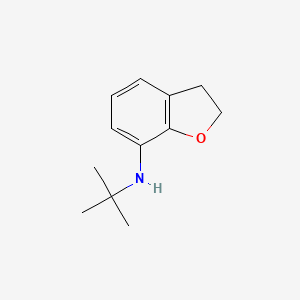
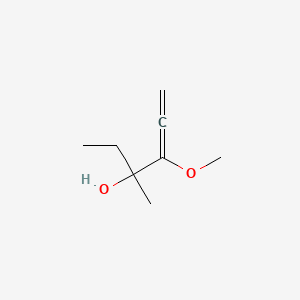
![1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14589596.png)

